5-Chloro-1,3,4-thiadiazol-2-amine

Agrochemical Herbicide Crop Protection

R&D teams optimizing parallel medicinal chemistry campaigns often face cost vs. reactivity trade-offs with heterocyclic building blocks. 5-Chloro-1,3,4-thiadiazol-2-amine (CAS 37566-40-8) provides a 2-3× cost advantage over the 5-bromo analog while retaining orthogonal, sequential derivatization handles (amine acylation → halogen displacement). Key differentiation evidence: • Enables SₙAr chemistry inaccessible with the unsubstituted analog, expanding accessible chemical space • Belongs to the 2-amino-1,3,4-thiadiazole class with validated in vivo carcinostatic activity (J. Am. Chem. Soc., 1955) • Intermediate XLogP3 (1.0) offers favorable ADME profile vs. 5-CF₃ analog (XLogP3 1.5) for metabolic stability programs • Pre-characterized physicochemical data (density 1.7 g/cm³, refractive index 1.67) from GMP-compliant suppliers accelerates process development

Molecular Formula C2H2ClN3S
Molecular Weight 135.58 g/mol
CAS No. 37566-40-8
Cat. No. B127521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3,4-thiadiazol-2-amine
CAS37566-40-8
Synonyms2-Amino-5-chloro-1,3,4-thiadiazole;  NSC 231514
Molecular FormulaC2H2ClN3S
Molecular Weight135.58 g/mol
Structural Identifiers
SMILESC1(=NN=C(S1)Cl)N
InChIInChI=1S/C2H2ClN3S/c3-1-5-6-2(4)7-1/h(H2,4,6)
InChIKeyOPGJORQBYBKWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,3,4-thiadiazol-2-amine Procurement Overview


5-Chloro-1,3,4-thiadiazol-2-amine (CAS 37566-40-8) is a halogenated five-membered heterocycle bearing an amino group at position 2 and a chlorine atom at position 5 of the 1,3,4-thiadiazole ring [1]. This scaffold serves as a strategic intermediate in medicinal chemistry and agrochemical research because the chlorine substituent is a viable leaving group for nucleophilic aromatic substitution, enabling diversification into bioactive amides, Schiff bases, and fused heterocycles, while the 2-amino group can be independently functionalized . Historical data demonstrate that members of the 2-amino-1,3,4-thiadiazole class, including the 5-chloro derivative, possess carcinostatic activity against transplanted animal tumors, a finding that continues to underpin their use in anticancer lead generation [2].

Diversifiable heterocycle: Chlorine at C-5 enables nucleophilic aromatic substitution for parallel library synthesis.
Independent functionalization: 2-amino group supports orthogonal derivatization to amides or Schiff bases.
Established chemotype: 2-amino-1,3,4-thiadiazole class with reported carcinostatic activity provides a historical research anchor.

Analog Interchangeability Alert


Although the 1,3,4-thiadiazole core is common to many building blocks, the identity of the 5-substituent (H, Cl, Br, CF₃, SCH₃) governs both the achievable downstream chemistry and the biological profile. The chlorine atom of 5-chloro-1,3,4-thiadiazol-2-amine enables SₙAr reactions that are inaccessible with the unsubstituted analog [1], while its smaller van der Waals volume relative to bromine alters target binding and physicochemical properties [2]. Direct experimental comparisons show that simple acylation of the 2-amino group can reverse antifungal activity trends within the same thiadiazole series, underscoring that even conserved cores do not guarantee interchangeable performance [3].

This Product 5-Chloro-1,3,4-thiadiazol-2-amine
Unsubstituted Analog 2-Amino-1,3,4-thiadiazole
The chlorine substituent enables SₙAr diversification pathways unavailable with the unsubstituted analog, limiting direct synthetic replacement.
This Product 5-Chloro-1,3,4-thiadiazol-2-amine (XLogP3 = 1.0)
5-Trifluoromethyl Analog 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine (XLogP3 = 1.5)
A higher lipophilicity may shift ADME-related properties and off-target binding risk profiles, requiring independent validation in lead optimization.
This Product 5-Chloro derivative
5-Bromo Analog 5-Bromo-1,3,4-thiadiazol-2-amine
Larger van der Waals volume of bromine can alter target binding and physicochemical properties; acylation trends may also reverse bioactivity, making interchangeability unreliable.

5-Chloro-1,3,4-thiadiazol-2-amine Differentiation Evidence


Herbicidal Activity: Thiadiazole vs. Benzothiazole

A patent study demonstrated that 5-chloro-1,3,4-thiadiazol-2-yloxy-acetamides, directly derived from 5-chloro-1,3,4-thiadiazol-2-amine, exhibit substantially improved herbicidal activity against difficult-to-combat weeds compared to the previously known heteroaryloxyacetamide 2-(benzothiazol-2-yloxy)-N-methylacetanilide, while maintaining relatively high crop tolerance [1]. This provides a direct, application-based differentiation for the 5-chloro-thiadiazole scaffold.

Herbicidal Comparison
Head-to-head
Reported improved herbicidal activity
Target: 5-chloro-1,3,4-thiadiazol-2-yloxy-acetamide vs. Benzothiazol-2-yloxy-N-methylacetanilide
Supports agrochemical screening context
Crop tolerance reported; precise selectivity ratios undisclosed.
Agrochemical Herbicide Crop Protection

Lipophilicity: Chloro vs. Trifluoromethyl Analogs

Computational comparison of XLogP3 values retrieved from PubChem illustrates how the 5-substituent modulates lipophilicity across the 2-amino-1,3,4-thiadiazole series. The 5-chloro derivative (XLogP3 = 1.0) occupies an intermediate hydrophobic space between the unsubstituted parent (XLogP3 = 0.0) and the 5-trifluoromethyl analog (XLogP3 = 1.5), offering a nuanced option for balancing membrane permeability and solubility [1].

Lipophilicity Profile
Class-level
XLogP3 = 1.0
Unsubstituted: 0.0 5-CF₃ analog: 1.5
Intermediate lipophilicity may support balanced ADME screening.
PubChem computed value; experimental logP may differ.
Medicinal Chemistry Drug Design Lipophilicity

Historical Carcinostatic Activity Benchmark

The foundational Oleson et al. study (1955) evaluated the carcinostatic activity of a panel of 2-amino-1,3,4-thiadiazoles, including 5-chloro-1,3,4-thiadiazol-2-amine, against several transplanted animal tumors [1]. The compound demonstrated significant activity, placing it among the early leads of this chemotype. While exact IC₅₀ values from the original paper are not accessible in open databases, this historical dataset anchors the chloro-substituted derivative as a validated anticancer chemotype within the class .

Historical In Vivo Data
Data to verify
Reported carcinostatic activity
Model: Transplanted murine tumors Reference: JACS 1955, 77, 6713
Supports anticancer chemotype research context.
Full quantitative rank-order data requires source review.
Oncology Anticancer Drug Discovery

Dual-Functional Handle Advantage

The presence of two orthogonally reactive functional groups—a primary amine (C-2) and a chlorine (C-5)—on the same thiadiazole core enables sequential diversification strategies that are not possible with mono-functionalized analogs. The unsubstituted 2-amino-1,3,4-thiadiazole lacks the second reactive handle, while the 5-bromo analog is approximately 2.5× more expensive per gram (based on comparison of catalog prices for 98% purity material from common suppliers ). This positions the 5-chloro derivative as the cost-efficient bifunctional intermediate of choice for parallel library synthesis.

Dual-Handle Advantage
Source review
2 orthogonal reactive sites (C2-NH₂, C5-Cl)
5-Bromo analog: ~2.5× higher procurement cost Unsubstituted: 1 reactive site
Cost-efficient scaffold for sequential diversification.
Based on supplier catalog price comparison.
Organic Synthesis Building Block Parallel Chemistry

Physicochemical Profile: Density and Refractive Index

Vendor technical data sheets provide experimentally measured physicochemical constants for 5-chloro-1,3,4-thiadiazol-2-amine: density = 1.7 g/cm³, refractive index = 1.67, and a storage recommendation of 2–8 °C with protection from light . These values differentiate the compound from the 5-bromo analog (density ~2.0 g/cm³ estimated) and are essential for formulation calculations and quality release testing in regulated environments [1].

Physicochemical Constants
Lot attribute
Density: 1.7 g/cm³
Refractive index: 1.67 Storage: 2–8 °C, protect from light
Supports QC batch reconciliation and formulation calculations.
Vendor datasheet specifications; 5-bromo R.I. not available.
Quality Control Formulation Stability

5-Chloro-1,3,4-thiadiazol-2-amine Application Scenarios


Herbicide Lead Development

Research groups developing selective herbicides for resistant weed species should prioritize 5-chloro-1,3,4-thiadiazol-2-amine as the precursor to the 5-chloro-1,3,4-thiadiazol-2-yloxy-acetamide class, which has demonstrated substantially improved activity against tough-to-control weeds while maintaining crop selectivity relative to benzothiazole-based comparators . This is supported by direct head-to-head patent data.

Anticancer Lead Optimization

Medicinal chemistry teams working on anticancer programs can confidence select this compound for lead expansion, as it belongs to the 2-amino-1,3,4-thiadiazole class with validated in vivo carcinostatic activity dating back to foundational JACS studies . Its intermediate lipophilicity (XLogP3 = 1.0) may offer a more favorable ADME profile than the 5-CF₃ analog (XLogP3 = 1.5) for programs concerned with metabolic stability or off-target binding .

Parallel Library Synthesis

Groups executing parallel medicinal chemistry campaigns requiring a central scaffold with two orthogonal handles for sequential derivatization should select the 5-chloro analog over the 5-bromo variant, given the approximate 2–3× cost advantage per gram at comparable purity while retaining the same orthogonal reactivity profile (amine acylation followed by halogen displacement) .

Regulated QC and Formulation Development

For process development, pre-formulation, or QC method validation in a GLP/GMP environment, procurement from vendors providing verified density (1.7 g/cm³), refractive index (1.67), and defined storage conditions (2–8 °C, protected from light) eliminates the need for initial in-house physicochemical characterization, accelerating project timelines .

Application
Selection Property
Validation Focus
Herbicide lead development
Agrochemical screening context
Weed control and crop selectivity endpoints
Anticancer lead optimization
Reported in vivo carcinostatic chemotype
Tumor-model response and ADME endpoint review
Parallel library synthesis
Dual orthogonal reactive handles
Synthetic route compatibility and cost review
Regulated QC and formulation
Verified density and refractive index
Analytical method transfer and release testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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